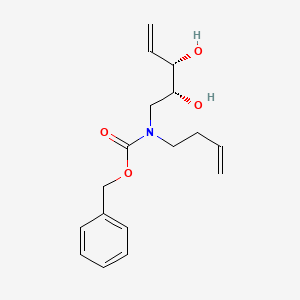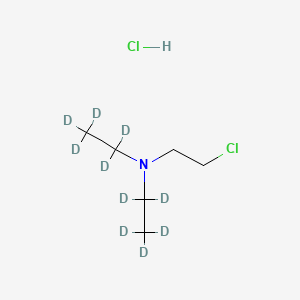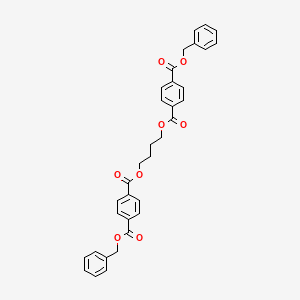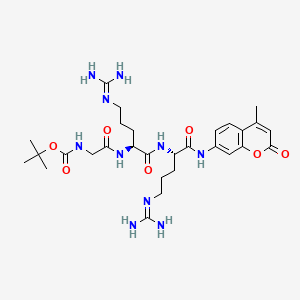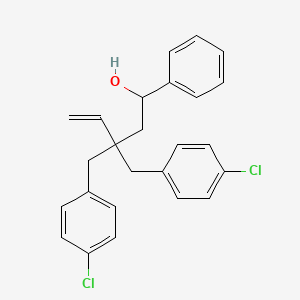
1-Phenyl-3,3-bis(4-chlorobenzyl)-4-pentene-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3,3-bis(4-chlorobenzyl)-4-pentene-1-ol, also known as 4-Chloro-1-phenyl-3-penten-1-ol (CPP), is an important organic compound that is used in many scientific research applications. CPP is a compound with a unique structure and properties, and it has been studied extensively in recent years.
Aplicaciones Científicas De Investigación
CPP has a wide range of scientific research applications. It has been used as a model compound in organic synthesis, as a reagent in the synthesis of other organic compounds, and as a catalyst in various reactions. CPP has also been used to study the effects of alkyl substituents on the reactivity of compounds, as well as the effects of different reaction conditions on the reactivity of compounds.
Mecanismo De Acción
CPP is an organic compound that is capable of undergoing a variety of reactions. The most common reaction is the Wittig reaction, which involves the formation of an alkene. In this reaction, a phosphonium salt is reacted with a carbonyl compound to form an alkene. The reaction is catalyzed by a base, such as potassium carbonate, and the product is a substituted alkene.
Biochemical and Physiological Effects
CPP has been studied extensively in terms of its biochemical and physiological effects. Studies have shown that CPP has a wide range of effects on the body, including anti-inflammatory, antioxidant, and anti-cancer effects. CPP has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of CPP in laboratory experiments provides several advantages. CPP is a relatively inexpensive compound and it is easy to synthesize. It is also relatively stable and has a wide range of applications. However, there are some limitations to the use of CPP in laboratory experiments. CPP is a highly reactive compound and it can react with other compounds in the reaction mixture, which can lead to unwanted side reactions. In addition, CPP can be difficult to purify and it can be toxic if not handled properly.
Direcciones Futuras
The potential future directions of CPP research are numerous. Further studies are needed to explore the effects of CPP on different biological systems, as well as its potential therapeutic applications. In addition, further research is needed to better understand the mechanism of action of CPP and to develop more efficient and cost-effective synthesis methods. Finally, further research is needed to explore the potential applications of CPP in other areas, such as food processing and pharmaceuticals.
Métodos De Síntesis
CPP can be synthesized by a variety of methods, but the most common method is the Wittig reaction. In this reaction, a phosphonium salt is reacted with a carbonyl compound to form an alkene. The reaction is catalyzed by a base, such as potassium carbonate, and the product is a substituted alkene. The Wittig reaction is a highly efficient and cost-effective method for synthesizing CPP.
Propiedades
IUPAC Name |
3,3-bis[(4-chlorophenyl)methyl]-1-phenylpent-4-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24Cl2O/c1-2-25(16-19-8-12-22(26)13-9-19,17-20-10-14-23(27)15-11-20)18-24(28)21-6-4-3-5-7-21/h2-15,24,28H,1,16-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPRUVGHFHCMGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)CC(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3,3-bis(4-chlorobenzyl)-4-pentene-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


